N-(1-adamantylmethyl)quinoline-2-carboxamide
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Overview
Description
N-(1-adamantylmethyl)quinoline-2-carboxamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features an adamantyl group attached to a quinoline-2-carboxamide moiety, which imparts distinct physicochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantylmethyl)quinoline-2-carboxamide typically involves the reaction of adamantylmethylamine with quinoline-2-carboxylic acid or its derivatives. The reaction is often carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantylmethyl)quinoline-2-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-(1-adamantylmethyl)quinoline-2-carboxamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-proliferative agent, inducing apoptosis in cancer cells and inhibiting protein kinases involved in cell survival and proliferation.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1-adamantylmethyl)quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways:
Protein Kinase Inhibition: The compound inhibits protein kinases such as Pim-1, which are crucial regulators of cell survival and proliferation.
Apoptosis Induction: It induces apoptosis by down-regulating anti-apoptotic proteins like Bcl-2 and up-regulating pro-apoptotic proteins like BAX and Caspase-3.
Comparison with Similar Compounds
Similar Compounds
N-cyclooctylquinoline-2-carboxamide: Similar in structure but with a cyclooctyl group instead of an adamantyl group.
Quinoline-2-carboxamide derivatives: Various derivatives with different substituents on the quinoline ring.
Uniqueness
N-(1-adamantylmethyl)quinoline-2-carboxamide stands out due to its adamantyl group, which imparts unique steric and electronic properties. This makes it more effective in certain applications, such as inhibiting specific protein kinases and inducing apoptosis in cancer cells .
Properties
IUPAC Name |
N-(1-adamantylmethyl)quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c24-20(19-6-5-17-3-1-2-4-18(17)23-19)22-13-21-10-14-7-15(11-21)9-16(8-14)12-21/h1-6,14-16H,7-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCWBTKXEHVRMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=NC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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